![molecular formula C22H22FN5O2S B12375579 2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated pyridine ring, a piperidine moiety, and a thiazolopyridine core. Its intricate molecular architecture makes it a subject of interest for researchers in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Fluorinated Pyridine Ring:
Piperidine Moiety Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a piperidine derivative.
Thiazolopyridine Core Construction: The thiazolopyridine core is formed through cyclization reactions, often involving the condensation of a thioamide with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at specific sites, such as the pyridine rings, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid or aldehyde, while substitution of the fluorine atom could introduce various functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving fluorinated compounds.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorinated pyridine ring can enhance binding affinity and specificity, while the piperidine and thiazolopyridine moieties contribute to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Fluoro-6-(4-(hydroxymethyl)-piperidin-1-yl)pyridin-3-yl)-1H-indol-5-ol: A related compound with a similar fluorinated pyridine ring and piperidine moiety.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives:
Uniqueness
2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one stands out due to its unique combination of a fluorinated pyridine ring, a piperidine moiety, and a thiazolopyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C22H22FN5O2S |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
2-[2-fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one |
InChI |
InChI=1S/C22H22FN5O2S/c23-20-16(3-4-18(26-20)27-9-5-14(13-29)6-10-27)21-25-17-7-11-28(22(30)19(17)31-21)15-2-1-8-24-12-15/h1-4,8,12,14,29H,5-7,9-11,13H2 |
Clé InChI |
IYBPZGXQKIARRN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CO)C2=NC(=C(C=C2)C3=NC4=C(S3)C(=O)N(CC4)C5=CN=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


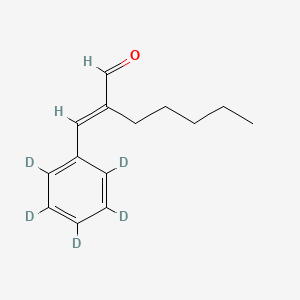

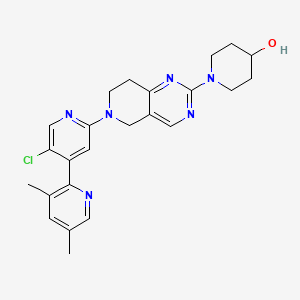

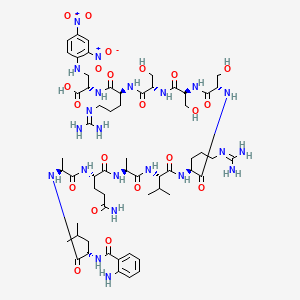
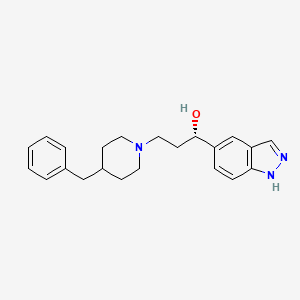
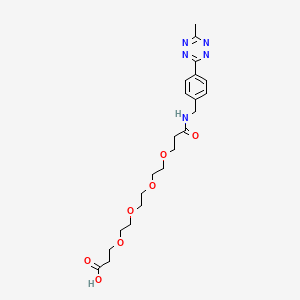

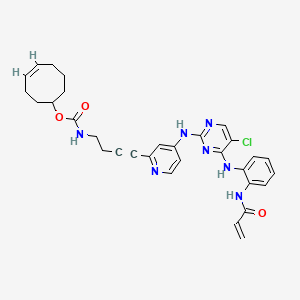
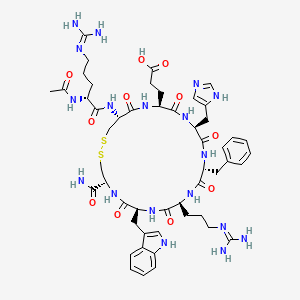
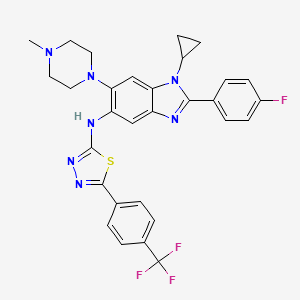
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
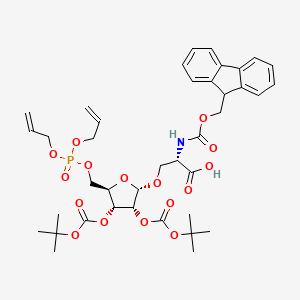
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
